
N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetamido-2-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, commonly known as AMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPTA is a thiazole-based compound that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research involves the synthesis of novel thiazole derivatives incorporating various moieties to explore their chemical structures and potential biological activities. For instance, studies on the synthesis and characterization of thiazole derivatives have revealed significant anti-bacterial and anti-fungal activities. These compounds are synthesized through specific chemical reactions and characterized by techniques such as IR, 1H-NMR, Mass spectral, and Elemental analysis, aiming to establish a relationship between their chemical structure and biological activity (Saravanan et al., 2010).
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are a key area of research. These compounds have been tested against various bacterial and fungal strains to evaluate their effectiveness in inhibiting microbial growth. The research aims to identify new compounds that exhibit high antimicrobial activity which could be further developed into new antimicrobial agents. For example, certain thiazole compounds have demonstrated significant efficacy against both bacterial and fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents (Saravanan et al., 2010).
Anticancer and Antiviral Activities
The anticancer and antiviral activities of thiazole derivatives represent another crucial application in scientific research. Some compounds have shown selective inhibition of leukemia cell lines growth and high activity against specific virus strains. This line of research is instrumental in the search for new therapeutic agents capable of combating cancer and viral infections. For instance, certain pyrazoline-substituted thiazolidinones were found to be highly active against the Tacaribe TRVL 11 573 virus strain, showcasing their potential as antiviral agents (Havrylyuk et al., 2013).
Metabolic Stability and Biological Evaluation
Investigations into the metabolic stability and biological evaluation of related compounds provide insights into their pharmacokinetics and therapeutic potential. This includes assessing the compounds' stability in biological systems and their efficacy in various biological assays. For instance, studies on the metabolic activation pathway of chloroacetamide herbicides in human and rat liver microsomes aim to understand the metabolic processes involved in their bioactivation and potential carcinogenicity (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-13(27)22-15-8-9-18(30-2)17(10-15)25-19(28)11-16-12-31-21(24-16)26-20(29)23-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,22,27)(H,25,28)(H2,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIRIYQXLIUWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)

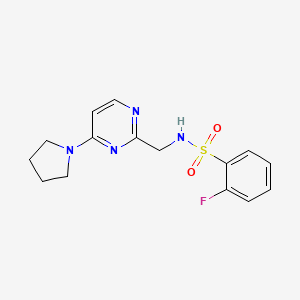
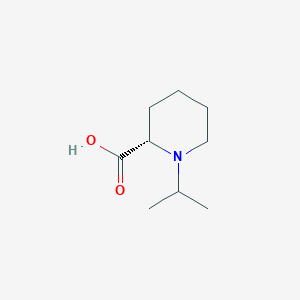
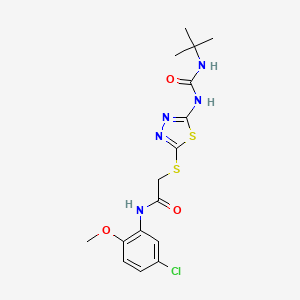
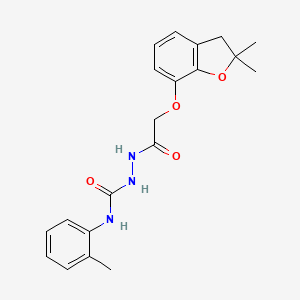
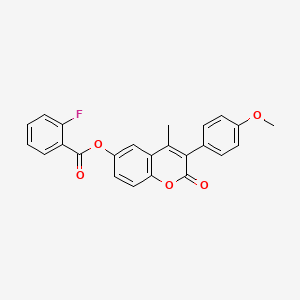
ammoniumolate](/img/structure/B2709744.png)
![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)


![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
![methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)